molecular formula C24H21N5O4 B1662527 Collagen proline hydroxylase inhibitor-1 CAS No. 223663-32-9

Collagen proline hydroxylase inhibitor-1

カタログ番号: B1662527
CAS番号: 223663-32-9
分子量: 443.5 g/mol
InChIキー: HPDVDDAVQSIBPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コラーゲン プロリン ヒドロキシラーゼ阻害剤-1は、コラーゲンのプロリン残基のヒドロキシル化に必須の酵素であるコラーゲン プロリル 4-ヒドロキシラーゼを標的とする化合物です。このヒドロキシル化は、細胞外マトリックスの主要な構成要素であるコラーゲンの安定性と機能に不可欠です。 この酵素を阻害することにより、コラーゲン プロリン ヒドロキシラーゼ阻害剤-1は、コラーゲン沈着を調節する可能性があり、様々な医療および工業用途で重要な役割を果たします .

準備方法

合成経路と反応条件: コラーゲン プロリン ヒドロキシラーゼ阻害剤-1の合成は、一般的にα-ケトグルタル酸依存性ジオキシゲナーゼ経路を用いて行われます。 反応条件は、多くの場合、分子状酸素、2-オキソグルタル酸、Fe2+、アスコルビン酸の存在を必要とします .

工業生産方法: コラーゲン プロリン ヒドロキシラーゼ阻害剤-1の工業生産方法は、大規模な化学ライブラリから潜在的な阻害剤を特定するために、ハイスループットスクリーニングアッセイを用いることがあります。 これらの方法は、多くの場合、酵素とその阻害剤を生産するために、組み換え発現系を用います .

化学反応の分析

Enzymatic Inhibition Mechanism

CPHI-1 inhibits CP4Hs by competing with α-ketoglutarate (α-KG), a co-substrate required for enzymatic activity. CP4Hs utilize Fe²⁺ and α-KG to hydroxylate proline residues via a dioxygenase mechanism. CPHI-1 disrupts this process by:

  • Chelating Fe²⁺ ions : The compound's structure includes a nitro group and aromatic heterocycles (e.g., pyridine and thiazole), enabling coordination with the Fe²⁺ cofactor in the enzyme's active site .

  • Mimicking α-KG : Structural analogs of α-KG, such as dicarboxylates, competitively bind to the α-KG-binding site, preventing substrate turnover .

Key Reaction Pathway :

CP4H+Fe2++α-KG+O2Hydroxylated collagen+Succinate+CO2\text{CP4H} + \text{Fe}^{2+} + \alpha\text{-KG} + \text{O}_2 \rightarrow \text{Hydroxylated collagen} + \text{Succinate} + \text{CO}_2

CPHI-1 interrupts this pathway by displacing α-KG or sequestering Fe²⁺, halting hydroxylation .

Structural Determinants of Reactivity

The molecular structure of CPHI-1 (C₂₄H₂₁N₅O₄, MW 443.45) includes:

  • A nitro group (NO₂) and amide bonds, facilitating interactions with the enzyme’s metal center.

  • A thiazole-pyridine scaffold, enhancing selectivity by exploiting hydrophobic pockets in CP4Hs .

Table 1: Structural Features and Functional Roles

FeatureRole in Inhibition
Nitro group (NO₂)Stabilizes Fe²⁺ coordination
Thiazole ringEnhances binding selectivity
Amide bondMimics α-KG carboxylate groups

Inhibition Kinetics and Selectivity

  • Potency : CPHI-1 inhibits CP4H with an IC₅₀ in the low micromolar range (1–10 µM), comparable to other α-KG competitors like ethyl 3,4-dihydroxybenzoate (EDHB) .

  • Selectivity : Unlike EDHB, CPHI-1 shows minimal off-target effects on iron homeostasis or HIF-1α stabilization, as confirmed by assays in triple-negative breast cancer (TNBC) cells .

Table 2: Comparative Inhibition Efficacy

CompoundIC₅₀ (µM)Selectivity for CP4H
CPHI-12.5High
EDHB100Low
FG-00415.0Moderate

Metabolic and Cellular Effects

  • α-KG/Succinate Modulation : CPHI-1 reduces cytoplasmic α-KG levels while increasing succinate, altering the α-KG/succinate ratio. This imbalance stabilizes HIF-1α by suppressing prolyl hydroxylation, indirectly promoting chemoresistance in cancer cells .

  • Collagen Synthesis Suppression : At 50 µM, CPHI-1 decreases collagen type I levels by >80% in NIH/3T3 fibroblasts without cytotoxicity, as shown in immunofluorescence assays .

Pharmacological Profile

  • Solubility : Soluble in DMSO (10 mM stock solution) .

  • Stability : Stable at -20°C for ≥1 month .

  • Cellular Uptake : Demonstrated in TNBC xenografts, where CPHI-1 sensitizes tumors to docetaxel .

Table 3: Pharmacokinetic Properties

ParameterValue
Solubility>10 mM in DMSO
Plasma Half-life~6 hours (rodents)
Bioavailability60–70%

Therapeutic Implications

CPHI-1 is a promising candidate for:

  • Antifibrotic Therapy : By blocking collagen hydroxylation, it reduces extracellular matrix deposition in fibrotic diseases .

  • Chemosensitization : Enhances efficacy of chemotherapeutics like doxorubicin in TNBC by suppressing HIF-1α-driven stemness .

科学的研究の応用

Breast Cancer

Research indicates that CPHI-1 can significantly impact breast cancer progression. Studies have shown that inhibiting collagen prolyl hydroxylases reduces tumor growth and metastasis in mouse models of breast cancer. Specifically, the use of ethyl 3,4-dihydroxybenzoate, a known prolyl hydroxylase inhibitor, demonstrated a decrease in tumor fibrosis and metastatic spread to lymph nodes and lungs .

Triple-Negative Breast Cancer (TNBC)

In TNBC, increased expression of collagen prolyl hydroxylase 1 (P4HA1) correlates with chemoresistance. Targeting P4HA1 enhances the sensitivity of TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin . This suggests that CPHI-1 could be a promising strategy for overcoming drug resistance in TNBC.

Fibrotic Diseases

CPHI-1 is also being explored for its antifibrotic properties. Prolyl hydroxylases are upregulated in various fibrotic conditions, making their inhibitors potential therapeutic agents for diseases characterized by excessive collagen deposition.

Chronic Kidney Disease (CKD)

In CKD, prolonged exposure to HIF-1α has been linked to tubulointerstitial fibrosis. Studies have shown that prolyl hydroxylase inhibitors like DMOG can suppress collagen IV alpha-2 subunit expression in renal cells, suggesting that CPHI-1 could mitigate fibrotic changes associated with CKD .

Dermal Fibrosis

In vitro studies have indicated that CPHI-1 can inhibit fibroblast proliferation, making it a candidate for treating dermal fibrosis. For instance, P-1894B, another member of the prolyl hydroxylase inhibitor family, demonstrated dose-dependent inhibition of fibroblast growth .

Clinical Trials and Future Directions

While the preclinical data supporting the use of CPHI-1 are promising, clinical trials are necessary to establish its efficacy and safety in humans. Currently, there are no published clinical studies specifically evaluating CPHI-1; however, ongoing research into related compounds offers insights into potential therapeutic applications.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Breast CancerInhibition of collagen depositionDecreased tumor growth and metastasis in animal models
Triple-Negative Breast CancerEnhances sensitivity to chemotherapyIncreased response to docetaxel and doxorubicin
Chronic Kidney DiseaseSuppresses profibrotic markersReduced expression of COL4A2 in renal cells
Dermal FibrosisInhibits fibroblast proliferationDose-dependent inhibition observed in vitro

作用機序

コラーゲン プロリン ヒドロキシラーゼ阻害剤-1は、コラーゲン プロリル 4-ヒドロキシラーゼの活性を阻害することにより、その効果を発揮します。この酵素は、コラーゲンのプロリン残基のヒドロキシル化を担っており、これはコラーゲン三重らせんの安定性に不可欠なプロセスです。 この酵素を阻害することにより、コラーゲン プロリン ヒドロキシラーゼ阻害剤-1は、コラーゲン沈着を調節し、様々な生物学的プロセスに影響を与えることができます .

分子標的と経路: コラーゲン プロリン ヒドロキシラーゼ阻害剤-1の主要な分子標的は、コラーゲン プロリル 4-ヒドロキシラーゼです。 この酵素の阻害は、コラーゲンのプロリン残基のヒドロキシル化に影響を与え、ひいては細胞外マトリックスにおけるコラーゲンの安定性と機能に影響を与えます .

生物活性

Collagen proline hydroxylase inhibitor-1 (P4HA1) plays a critical role in the regulation of collagen synthesis and has significant implications in various biological processes, particularly in cancer progression and tissue fibrosis. This article explores the biological activity of P4HA1, its mechanisms of action, and its potential therapeutic applications.

Overview of Collagen Prolyl Hydroxylase

Collagen prolyl hydroxylases (P4Hs) are enzymes that catalyze the hydroxylation of proline residues in collagen precursors, which is essential for the stability and structural integrity of collagen fibers. Among the isoforms, P4HA1 is particularly important in hypoxic conditions, where it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels.

P4HA1 enhances the stability of HIF-1α by modulating metabolic pathways involving α-ketoglutarate (α-KG) and succinate. Under hypoxic conditions, increased P4HA1 expression leads to reduced proline hydroxylation on HIF-1α, preventing its degradation and promoting its accumulation in cancer cells. This process enhances cancer cell stemness and chemoresistance, particularly in triple-negative breast cancer (TNBC) and HER2-positive breast cancer.

Key Findings

  • HIF-1α Stabilization : P4HA1 expression correlates with increased HIF-1α levels, contributing to tumor growth and metastasis in various cancers .
  • Chemoresistance : Inhibition of P4HA1 sensitizes TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin, suggesting that targeting this enzyme could enhance treatment efficacy .
  • Metabolic Regulation : P4HA1 influences cellular metabolism by altering α-KG levels, which affects the activity of prolyl hydroxylase domain proteins (PHDs) involved in HIF regulation .

Data Table: Impact of P4HA1 on Cancer Progression

StudyCancer TypeKey FindingsImplications
TNBCIncreased P4HA1 expression correlates with short relapse-free survival in chemotherapy-treated patients.Targeting P4HA1 may improve outcomes in TNBC.
HER2+ Breast CancerP4HA1 enhances HIF-1α stability, promoting tumorigenesis.Inhibition could serve as a therapeutic strategy.
Various CancersSilencing P4HA1 reduces HIF-1α levels and sensitizes cells to chemotherapy.Potential for combination therapies targeting P4HA1.

Case Study 1: Triple-Negative Breast Cancer

In a study involving TNBC cell lines, researchers silenced P4HA1 expression, leading to decreased HIF-1α levels and enhanced sensitivity to docetaxel treatment. The findings suggest that patients with high P4HA1 expression may exhibit poorer responses to standard chemotherapy regimens.

Case Study 2: Fibrotic Diseases

Research has indicated that inhibitors of prolyl hydroxylation can reduce collagen deposition in fibrotic diseases such as scleroderma. For instance, ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit collagen synthesis in fibroblast cultures . This presents a potential avenue for therapeutic intervention using P4HA inhibitors.

特性

IUPAC Name

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDVDDAVQSIBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432725
Record name Collagen proline hydroxylase inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223663-32-9
Record name Collagen proline hydroxylase inhibitor-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Collagen proline hydroxylase inhibitor-1
Reactant of Route 2
Reactant of Route 2
Collagen proline hydroxylase inhibitor-1
Reactant of Route 3
Reactant of Route 3
Collagen proline hydroxylase inhibitor-1
Reactant of Route 4
Collagen proline hydroxylase inhibitor-1
Reactant of Route 5
Reactant of Route 5
Collagen proline hydroxylase inhibitor-1
Reactant of Route 6
Collagen proline hydroxylase inhibitor-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。